molecular formula C7H5F3INO B14777605 5-Iodo-2-(trifluoromethoxy)aniline

5-Iodo-2-(trifluoromethoxy)aniline

Cat. No.: B14777605
M. Wt: 303.02 g/mol
InChI Key: WDNXHLGFOPMJQH-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F3INO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethoxy groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Iodo-2-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-(trifluoromethoxy)aniline is unique due to the specific positioning of the iodine and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H5F3INO

Molecular Weight

303.02 g/mol

IUPAC Name

5-iodo-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,12H2

InChI Key

WDNXHLGFOPMJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)OC(F)(F)F

Origin of Product

United States

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